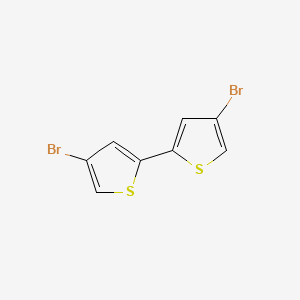

4,4'-Dibromo-2,2'-bithiophene

Description

Strategic Significance of Bithiophene Derivatives in Conjugated Materials

Bithiophene derivatives are of immense strategic importance in the synthesis of conjugated materials for electronic applications. ossila.com Their rigid, planar structure facilitates effective π-orbital overlap along the polymer backbone, which is essential for efficient charge delocalization and transport. rsc.org This inherent property makes them ideal candidates for the active layers in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. researchgate.netsmolecule.com

The versatility of the bithiophene unit lies in the ability to introduce various substituents at specific positions on the thiophene (B33073) rings. This functionalization serves several key purposes:

Tuning Electronic Properties: Attaching electron-donating or electron-withdrawing groups to the bithiophene core can systematically adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. rsc.org This is a critical strategy for optimizing the performance of devices like polymer solar cells, where energy level alignment with an acceptor material is crucial for efficient charge separation. nih.gov For instance, incorporating an electron-deficient [2,2'-bithiophene]-4,4'-dicarboxamide (BTDCA) unit was shown to lower the HOMO level of polythiophenes, leading to higher open-circuit voltages in solar cells. nih.gov

Enhancing Solubility and Processability: The introduction of flexible alkyl or alkoxy side chains, such as hexyl or dodecyl groups, improves the solubility of the resulting polymers in common organic solvents. ossila.com This enhanced solubility is vital for solution-based fabrication techniques like spin-coating and printing, which are central to the low-cost manufacturing of large-area flexible electronics. chemimpex.com Glycolated side chains have also been used to increase hydrophilicity, which is beneficial for applications in bioelectronics, such as organic electrochemical transistors (OECTs). ossila.com

Controlling Morphology: The nature and position of substituents can profoundly influence the solid-state packing and film morphology of the conjugated polymer. ossila.com A well-ordered molecular arrangement is often required to maximize charge carrier mobility by facilitating inter-chain charge hopping. The defined structure of bithiophene derivatives, as opposed to the random coupling of mono-thiophenes, allows for more precise control over the final polymer conformation and morphology. ossila.com

These strategic modifications enable the rational design of bithiophene-based materials with tailored properties for specific high-performance applications, from efficient solar cells to sensitive chemical sensors and bright organic light-emitting diodes (OLEDs). researchgate.netchemimpex.com

Research Trajectories of 4,4'-Dibromo-2,2'-bithiophene as a Versatile Synthon

Within the family of functionalized bithiophenes, this compound has emerged as a particularly versatile and valuable synthon for the construction of advanced conjugated materials. Its unique structure, featuring bromine atoms at the 4 and 4' positions, directs the growth of polymers and oligomers in a specific and controlled manner.

The bromine atoms on the this compound molecule are key to its utility. They serve as reactive sites, or "handles," for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations. researchgate.net These reactions allow the bithiophene unit to be linked with other aromatic building blocks, leading to the formation of well-defined alternating copolymers. rsc.org This is a significant advantage over using 5,5'-dibromo-2,2'-bithiophene (B15582), as polymerization from the 4,4'-positions can influence the resulting polymer's backbone curvature and electronic structure.

Research involving this compound has explored its use in creating a variety of functional polymers. For example, it has been used as a comonomer with building blocks like fluorene, carbazole, and triphenylamine (B166846) to create new alternating copolymers. rsc.org A key research trajectory involves post-polymerization modification, where a polymer is first synthesized and then chemically altered. In one such study, a trimethylsilyl-substituted copolymer was created using a derivative of 4,4'-diboryl-2,2'-bithiophene, which was then converted into a borylated copolymer. rsc.org This approach demonstrates the compound's role as a precursor to even more complex, functional materials with interesting optical and electronic properties.

The physical and chemical properties of this compound are foundational to its role as a synthon.

| Property | Value | Source |

|---|---|---|

| CAS Number | 51285-60-0 | nih.gov |

| Molecular Formula | C₈H₄Br₂S₂ | chemimpex.comnih.gov |

| Molecular Weight | 324.05 g/mol | chemimpex.comnih.gov |

| Appearance | White to light yellow powder/crystal | chemimpex.comcymitquimica.com |

| Melting Point | 132 - 136 °C | chemimpex.comchemicalbook.com |

The development of synthetic routes to create asymmetrically substituted bithiophenes, such as 3,4′-dibromo-2,2′-bithiophene, further expands the library of available building blocks for materials science. rsc.org The controlled synthesis and subsequent polymerization of these synthons are central to the ongoing advancement of organic electronic materials, with this compound and its isomers playing a crucial role in this research landscape. rsc.org

Properties

IUPAC Name |

4-bromo-2-(4-bromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-5-1-7(11-3-5)8-2-6(10)4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITUXFRDWJKACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351982 | |

| Record name | 4,4'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-60-0 | |

| Record name | 4,4'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Functionalization of 4,4 Dibromo 2,2 Bithiophene

Primary Synthetic Pathways to 4,4'-Dibromo-2,2'-bithiophene

This compound is a pivotal building block in the field of organic electronics, serving as a precursor for a wide range of conjugated polymers and small molecules used in devices like organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). chemimpex.com Its synthesis can be approached through several strategic pathways, primarily involving the regioselective bromination of a pre-formed bithiophene core or the coupling of appropriately substituted thiophene (B33073) monomers.

Regioselective Bromination of 2,2'-Bithiophene (B32781)

Direct bromination of unsubstituted 2,2'-bithiophene using electrophilic brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) preferentially occurs at the electron-rich α-positions (5 and 5'). researchgate.net This high reactivity at the 5,5'-positions makes the selective synthesis of this compound via this method challenging, as it often leads to a mixture of isomers or over-brominated products.

To achieve regioselectivity for the 4,4'-positions, indirect methods are typically employed. One such strategy involves a multi-step sequence that can include:

Protection/Blocking of the more reactive 5,5'-positions.

Bromination at the desired 4,4'-positions of the protected intermediate.

Deprotection to yield the final product.

However, a more elegant and commonly utilized pathway to access the 4,4'-dibromo isomer is through the rearrangement of other dibromo isomers, such as the "halogen dance" reaction, which is discussed in detail in section 2.2.1.

Oxidative Coupling Approaches for Bithiophene Formation

An alternative and more direct route to this compound involves the oxidative coupling of a 4-bromothiophene precursor. This method builds the bithiophene backbone and incorporates the bromine atoms in the correct positions simultaneously. The reaction typically uses an oxidizing agent, such as iron(III) chloride (FeCl₃), to facilitate the C-C bond formation between two molecules of a 4-brominated thiophene derivative. chemicalbook.com

For instance, the oxidative coupling of 3-bromothiophene (B43185) can be initiated by lithiation with a strong base like lithium diisopropylamide (LDA), followed by the addition of a coupling agent like copper(II) chloride (CuCl₂). This process yields 3,3'-dibromo-2,2'-bithiophene. chemicalbook.com A similar principle applies to the synthesis of the 4,4'-isomer, where a suitably functionalized 4-bromothiophene monomer is dimerized. This approach offers excellent control over the final substitution pattern, making it a preferred method for synthesizing specifically substituted bithiophenes.

Advanced Functionalization Strategies for this compound Derivatives

The this compound scaffold is not only a synthetic target but also a versatile platform for further chemical modification. Advanced strategies allow for the introduction of various functional groups to tune the electronic and physical properties of the resulting materials.

Selective Halogen Dance Reactions and Mechanistic Insights at Bithiophene Scaffolds

The "halogen dance" (HD) is a powerful base-catalyzed isomerization reaction that allows for the migration of halogen atoms around an aromatic ring. ias.ac.inacs.org This reaction is particularly useful in thiophene chemistry for accessing isomers that are difficult to synthesize directly. kobe-u.ac.jp Specifically, it provides a viable pathway to convert the more readily available 5,5'-dibromo-2,2'-bithiophene (B15582) into the thermodynamically favored this compound. researchgate.net

The mechanism involves a cascade of deprotonation (metal-hydrogen exchange) and metal-halogen exchange steps. ias.ac.in A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to deprotonate a carbon atom adjacent to a bromine atom. This generates a carbanionic intermediate, which can then rearrange through a bromo-bridged transition state, ultimately leading to the most stable organometallic species. ias.ac.in For dibromobithiophenes, a double halogen dance can be induced to migrate both bromine atoms from the 5,5'- to the 4,4'-positions. researchgate.net

Below is a table summarizing typical conditions for this transformation.

| Starting Material | Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 5,5'-Dibromo-2,2'-bithiophene | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to RT | This compound |

Introduction of Solubilizing and Electronic Modulating Side Chains

For applications in solution-processable electronics, the rigid bithiophene core must be functionalized with side chains that enhance solubility and influence material morphology.

Alkyl Substitutions for Enhanced Processability and Morphology

Attaching alkyl chains to the bithiophene backbone is a widely adopted strategy to improve the solubility of the resulting oligomers and polymers in common organic solvents. ossila.com These side chains disrupt intermolecular packing, preventing the aggregation and precipitation of the rigid conjugated molecules. ossila.com

For example, 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene (B1640519) is a derivative that incorporates hexyl groups at the 4,4'-positions. ossila.com These alkyl chains render the molecule highly soluble, facilitating its use in synthesizing a variety of block copolymers and small molecules for electronic applications. ossila.com The placement and branching point of the alkyl chains have a significant impact on the material's crystallinity and solid-state packing, which in turn affects charge transport properties in thin-film devices. Moving the branching point of an alkyl chain closer to the polymer backbone can increase crystallinity and improve charge mobility.

The table below compares the properties of the unsubstituted compound with an alkylated derivative.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Property Enhancement |

|---|---|---|---|

| This compound | C₈H₄Br₂S₂ | 324.05 scbt.com | Core building block, limited solubility. chemimpex.com |

| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | C₂₀H₂₈Br₂S₂ | 492.37 ossila.com | Excellent solubility in organic solvents, enhanced processability. ossila.com |

Glycolated Side Chains for Hydrophilicity and Charge Transport

The functionalization of this compound precursors with glycolated side chains is a key strategy for modulating the properties of the resulting conjugated polymers, particularly for applications in bioelectronics and organic electrochemical transistors (OECTs). The incorporation of oligo(ethylene glycol) (OEG) chains significantly enhances the hydrophilicity of the material. This increased affinity for water is crucial for enabling interaction with aqueous electrolytes, which facilitates ion transport and penetration into the polymer matrix—a fundamental process for OECT operation.

Replacing traditional hydrophobic alkyl side chains with hydrophilic glycol-based chains has been shown to increase the uptake of water and ions, subsequently boosting the material's capacitance. This modification not only improves solubility in polar solvents but also directly impacts the polymer's solid-state morphology. While alkylated polythiophenes typically pack with straight, interdigitating side chains, their glycolated counterparts often adopt a different configuration, which can influence both ionic and electronic charge transport. Studies have revealed that glycolated polythiophenes can exhibit doping kinetics that are substantially faster than their alkylated analogues, a critical advantage for sensing applications. nih.gov

The position and structure of the glycol chain are also critical. For instance, moving glycol side chains from the 3,3'- to the 4,4'-positions on a poly(bithiophene) backbone can promote backbone planarity, leading to improved alignment and charge transport characteristics. Furthermore, compared to their alkyl counterparts, polymers with OEG side chains have demonstrated red-shifted absorption spectra, shorter π-π stacking distances, and higher charge carrier mobility. nih.gov This indicates that glycolation does not merely enhance hydrophilicity but also plays a significant role in optimizing the electronic properties of the material for efficient charge transport. nih.gov

Table 1: Effects of Glycolated vs. Alkylated Side Chains on Polythiophene Properties

| Property | Alkylated Side Chains | Glycolated Side Chains | Reference |

|---|---|---|---|

| Hydrophilicity | Low (Hydrophobic) | High (Hydrophilic) | nih.govnih.gov |

| Ion Transport | Limited | Facilitated / Enhanced | nih.gov |

| Polymer Packing | 'Tilted stack' with interdigitating chains | 'Deflected stack' with s-bend chain configuration | nih.gov |

| Charge Carrier Mobility | Baseline | Generally Increased | nih.gov |

| Aqueous Swellability | Low | Increased | nih.gov |

Alkylsulfanyl Moieties and Their Electrochemical Behavior

Introducing alkylsulfanyl (R-S-) moieties to the bithiophene backbone is another effective method for functionalizing precursors to this compound, leading to polymers with distinct electrochemical characteristics. Unlike many other derivatives, 3,3'-dialkylsulfanyl-2,2'-bithiophenes can be readily polymerized electrochemically to produce conductive polymer films. The resulting polymers, poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s (PDASBTs), are notable for exhibiting facile and reversible electrochemical oxidative (p-doping) and reductive (n-doping) processes. acs.org This ambipolar redox behavior is highly desirable for applications in rechargeable batteries and other electronic devices where both charge states are utilized. acs.org

The presence of sulfur atoms in the side chains significantly influences the electronic properties of the polymer. The introduction of an alkylthio group, for example, can enhance the electron-donating ability of the monomer unit. rsc.org This is reflected in the cyclic voltammetry of terthiophenes bearing bis(thioether) side groups, which show lower oxidation potentials compared to their alkyl-substituted analogues. rsc.org This increased electron density in the highest occupied molecular orbital (HOMO) facilitates oxidation (p-doping).

Furthermore, the incorporation of sulfur atoms can enhance intermolecular forces and the self-assembly capability of the material, which in turn strengthens π-π stacking. nih.gov This improved molecular organization can lead to more balanced electron and hole transport in the resulting semiconductor material. nih.gov Research on sulfur-doped graphene quantum dots has also highlighted the important role that thiophenic sulfur configurations play in enhancing electrocatalytic activity. rsc.org The electrochemical properties can be finely tuned by varying the structure of the alkylsulfanyl group, offering a pathway to tailor the redox potentials and bandgap of the final polymer. rsc.org

Table 2: Electrochemical Properties of Thiophenes with Alkylsulfanyl Moieties

| Moiety/Polymer | Key Electrochemical Feature | Significance | Reference |

|---|---|---|---|

| Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] | Facile oxidative (p-) and reductive (n-) doping | Ambipolar behavior for batteries and electronics | acs.org |

| 3',4'-bis(alkylsulfanyl)terthiophenes | Lowered oxidation potentials | Increased electron-donating ability | rsc.org |

| Porphyrin with Alkylthio Side Chain | More balanced electron and hole mobility | Improved charge transport for solar cells | nih.gov |

| Thiophenic Sulfur (in S-GQDs) | Enhanced electrocatalytic activity for ORR | Potential for high-performance, metal-free catalysts | rsc.org |

Derivatization via Cross-Coupling for Extended π-Conjugation

This compound is a fundamental building block in the synthesis of advanced organic semiconductors, largely due to the versatility of its two bromine atoms as handles for cross-coupling reactions. schenautomacao.com.br These reactions are essential for extending the π-conjugated system of the bithiophene core, a process that is critical for tuning the electronic and optical properties of the resulting materials. By coupling the dibromobithiophene unit with other aromatic or heteroaromatic monomers, chemists can construct well-defined oligomers and polymers with tailored bandgaps, charge transport capabilities, and solubility. schenautomacao.com.br

Several palladium-catalyzed cross-coupling reactions are commonly employed for this purpose. The Suzuki coupling, which pairs the dibromo-functionalized thiophene with an organoboron compound (like a thienylboronic acid), is widely used due to its tolerance of various functional groups and relatively mild reaction conditions. Similarly, Stille coupling utilizes organotin reagents, and Kumada coupling employs Grignard reagents to form new carbon-carbon bonds. These methods allow for the systematic construction of π-conjugated polymers, including poly(thiophene)s, poly(pyridine)s, and poly(2,2'-bipyridyl)s.

The ability to create extended π-conjugation is paramount for applications in organic electronics. Longer effective conjugation lengths typically lead to a smaller HOMO-LUMO gap, resulting in a red-shift in the material's absorption and emission spectra. This is a key principle in designing low-bandgap polymers for organic photovoltaic (OPV) cells and near-infrared emitting materials for organic light-emitting diodes (OLEDs). The precise control over polymer architecture afforded by these cross-coupling methods enables the synthesis of materials with enhanced charge mobility and stability, directly impacting device performance. schenautomacao.com.br

Table 3: Common Cross-Coupling Reactions for Derivatizing Dibromobithiophene

| Reaction Name | Coupling Partner | Typical Catalyst | Primary Advantage |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid/ester) | Palladium complex (e.g., Pd(PPh₃)₄) | High functional group tolerance, mild conditions |

| Stille Coupling | Organotin compound (e.g., stannane) | Palladium complex | Robust and versatile for various substrates |

| Kumada Coupling | Organomagnesium compound (Grignard reagent) | Nickel or Palladium complex | High reactivity of the nucleophile |

| Negishi Coupling | Organozinc compound | Nickel or Palladium complex | High reactivity and functional group tolerance |

Green Chemistry Considerations in Dibromobithiophene Synthesis

The synthesis of this compound and its subsequent polymerization are increasingly being evaluated through the lens of green chemistry to minimize environmental impact. Traditional synthetic routes often rely on hazardous solvents, stoichiometric and toxic reagents, and energy-intensive purification steps. Modern approaches aim to address these shortcomings by implementing more sustainable practices.

One major focus is the reduction or elimination of volatile organic solvents. Solvent-free reaction methodologies, such as mechanochemistry (ball-milling), have been successfully applied to the synthesis of porous thiophene polymers via oxidative polymerization. rsc.orgresearchgate.net This technique not only avoids harmful solvents but can also be faster, more scalable, and lead to materials with enhanced properties, such as higher surface area, compared to solution-based methods. rsc.org Microwave-assisted synthesis represents another energy-efficient, often solvent-free, approach. For instance, the Suzuki coupling of thienyl bromides with thienyl boronic acids has been achieved rapidly and efficiently under solvent-free, microwave-assisted conditions, using aluminum oxide as a solid support. researchgate.net

Advanced Characterization Techniques for 4,4 Dibromo 2,2 Bithiophene Based Materials

Microscopic and Thermal Analyses for Material Morphology and Stability

X-ray Diffraction (XRD) for Crystalline Order and π-Stacking

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials, providing insights into the arrangement of atoms and molecules. For organic semiconducting materials derived from 4,4'-Dibromo-2,2'-bithiophene, XRD is crucial for determining the degree of crystalline order, molecular orientation, and the efficiency of π-stacking, all of which are paramount to charge transport and device performance. Variations of the technique, such as Grazing Incidence X-ray Diffraction (GIXD), are particularly suited for the analysis of thin films, which is a common morphology for these materials in electronic devices. mdpi.com

In polymers and small molecules based on this compound, the bithiophene units tend to self-assemble into ordered structures. The bromine atoms can be substituted via cross-coupling reactions to create extended conjugated systems that form lamellar or herringbone packing motifs in the solid state. XRD patterns of these materials typically show sharp diffraction peaks, indicative of long-range crystalline order. The position of these peaks can be used to calculate the lattice parameters of the unit cell. icdd.com

A key parameter derived from XRD analysis is the π-stacking distance, which is the intermolecular distance between the planes of adjacent conjugated backbones. A shorter π-stacking distance generally facilitates better charge hopping between molecules, leading to higher charge carrier mobility. For polythiophene derivatives, these distances are typically in the range of 3.5 to 4.0 Å.

Grazing Incidence X-ray Diffraction (GIXD) is especially valuable for probing the molecular orientation at the surface and in the bulk of a thin film. By varying the incidence angle of the X-ray beam, it is possible to obtain depth-resolved structural information. For instance, in studies of the copolymer poly(9,9-dioctyl-fluorenyl-co-bithiophene) (F8T2), a material synthesized from a bithiophene derivative, related angle-resolved X-ray absorption spectroscopy revealed that the thiophene (B33073) units in the polymer backbone adopt a "face-on" orientation, where the conjugated planes are parallel to the substrate. diva-portal.org This orientation is beneficial for charge transport in transistor configurations. The study also showed that processing the film with the solvent additive 1,8-diiodooctane (DIO) significantly enhanced this preferred orientation. diva-portal.org

Detailed structural analysis using two-dimensional GIXD (2D-GIXD) on highly oriented thin films of α,ω-Hexyl-distyryl-bithiophene (DH-DS2T), a bithiophene-based organic semiconductor, allowed for the determination of its monoclinic unit-cell parameters and the precise tilt of the molecules relative to the substrate normal. researchgate.net Such detailed structural insights are critical for establishing structure-property relationships in these advanced materials.

| Parameter | Value | Description |

|---|---|---|

| Material | α,ω-Hexyl-distyryl-bithiophene (DH-DS2T) | Organic semiconductor thin film. |

| Crystal System | Monoclinic | Crystal structure classification. |

| Space Group | P21/a | Describes the symmetry of the unit cell. |

| Lattice Constant (a) | 0.58 nm | Unit cell dimension. |

| Lattice Constant (b) | 0.78 nm | Unit cell dimension. |

| Lattice Constant (c) | 3.43 nm | Unit cell dimension. |

| Lattice Angle (β) | 94.3° | Angle of the monoclinic unit cell. |

| Molecular Tilt | ~25° | Angle of the molecule against the substrate normal. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials derived from this compound. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the material decomposes. This information is critical for determining the processing window and operational lifetime of organic electronic devices.

The starting monomer, this compound, is noted for its high thermal stability. chemimpex.com This inherent stability is often imparted to the polymers and materials synthesized from it. For conjugated polymers used in organic electronics, high thermal stability is required to withstand fabrication processes like thermal annealing and to prevent degradation during device operation, which can generate heat.

TGA curves for these materials typically show an onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Often, the temperature at which 5% or 10% mass loss occurs (Td5% or Td10%) is reported as a standard measure of thermal stability. For many high-performance conjugated polymers, these values are well above 300-400°C in an inert atmosphere, indicating they are robust enough for most processing and operational conditions. For example, studies on polyarylates have shown onset decomposition temperatures around 400°C. Copolymers based on polypropyleneglycolfumaratephthalate and acrylic acid show a main decomposition stage between approximately 250°C and 450°C. mdpi.com

The degradation profile can occur in a single step or multiple steps, providing insight into the decomposition mechanism. For copolymers, different steps might correspond to the degradation of different blocks or side chains. For instance, in some polymers, an initial weight loss at lower temperatures might be due to the loss of labile side chains, followed by the degradation of the polymer backbone at higher temperatures. marquette.edu Analysis of the gases evolved during TGA, often by coupling the TGA instrument to a mass spectrometer (TGA-MS), can identify the decomposition products, further elucidating the degradation pathways. mdpi.comcetjournal.it

| Polymer Type | Decomposition Temperature Range | Atmosphere | Reference |

|---|---|---|---|

| Polyarylates | Onset ~400 °C | Not Specified | |

| p-PGFPh:AA Copolymers | ~250 °C - 450 °C | Nitrogen | mdpi.com |

| Polystyrene | Begins >300 °C | Air | marquette.edu |

| Poly(1,4-butadiene) | Stable up to ~400 °C | Air | marquette.edu |

Cyclic Voltammetry (CV) for Electrochemical Properties and Redox Potentials

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of materials synthesized from this compound. By measuring the current response of a material to a sweeping potential, CV can determine the oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. These energy levels are critical as they govern the charge injection and transport properties of the material and determine its suitability for specific layers within an electronic device like an organic solar cell or field-effect transistor.

In a typical CV experiment, the material is coated as a thin film on a working electrode and immersed in an electrolyte solution. The potential is scanned, and the resulting voltammogram shows peaks corresponding to oxidation (electron removal) and reduction (electron addition) events. The onset potentials of these processes (Eoxonset and Eredonset) are used to estimate the HOMO and LUMO energy levels using empirical formulas that relate the potentials to the vacuum level, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

For example, studies on donor-acceptor copolymers incorporating a bithiophene unit have demonstrated the ability to fine-tune the HOMO and LUMO levels by chemical modification. A copolymer of a B←N bridged bipyridine (BNBP) unit and a selenophene-flanked bithiophene unit (P-BNBP-Se) showed HOMO/LUMO levels of -5.84 eV / -3.66 eV. When the selenophene was replaced with thiophene (P-BNBP-T), the levels shifted to -5.77 eV / -3.50 eV, illustrating the impact of the co-monomer structure on the electronic properties.

Similarly, the electrochemical copolymerization of bithiophene with 3,4-ethylenedioxythiophene (EDOT) resulted in a copolymer with HOMO/LUMO levels of -4.55 eV / -4.2 eV, which are intermediate between those of the parent homopolymers, polybithiophene (-5.21 eV / -3.56 eV) and poly(EDOT) (-4.53 eV / -4.3 eV). researchgate.net This demonstrates that copolymerization is an effective strategy to tailor the electrochemical properties. A novel bithiopheneimide homopolymer was reported to have high-lying HOMO/LUMO energy levels of -6.18/-3.10 eV. researchgate.net

The reversibility of the redox peaks in a CV scan also provides information about the electrochemical stability of the material. Materials that can undergo many redox cycles without degradation are desirable for applications requiring long operational lifetimes.

| Polymer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|

| Polybithiophene (PolyBt) | -5.21 | -3.56 | 1.65 | researchgate.net |

| Poly(Bt-co-EDOT) | -4.55 | -4.20 | 0.35 | researchgate.net |

| P-BNBP-T | -5.77 | -3.50 | 2.27 | |

| P-BNBP-Se | -5.84 | -3.66 | 2.18 | |

| Bithiopheneimide Homopolymer | -6.18 | -3.10 | 3.08 | researchgate.net |

Computational and Theoretical Investigations of 4,4 Dibromo 2,2 Bithiophene and Its Derivatives

Density Functional Theory (DFT) Studies for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of conjugated organic molecules like 4,4'-Dibromo-2,2'-bithiophene. By approximating the many-electron problem to one concerning the electron density, DFT allows for accurate calculations of various molecular and electronic characteristics.

Optimized Geometries and Conformational Analysis

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are crucial for determining the most stable geometric structure of this compound. These calculations provide detailed information on bond lengths, bond angles, and, most importantly, the dihedral angle between the two thiophene (B33073) rings. This inter-ring dihedral angle is a critical parameter as it significantly influences the extent of π-conjugation along the molecular backbone, which in turn affects the electronic properties of the molecule.

The conformational landscape of 2,2'-bithiophene (B32781) and its derivatives is characterized by a competition between the conjugative effects that favor a planar conformation and steric hindrance that can lead to a twisted structure. For this compound, the bromine substituents can influence this balance. Theoretical studies explore the potential energy surface as a function of the inter-ring torsional angle to identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Calculated Value (B3LYP/6-31G*) |

|---|---|

| C2-C2' Bond Length (Å) | 1.46 |

| C-S Bond Length (Å) | 1.73 - 1.75 |

| C-C Bond Length (Å) | 1.38 - 1.44 |

| C-Br Bond Length (Å) | 1.87 |

| Inter-ring Dihedral Angle (°) | ~140 - 150 (anti-gauche) |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. DFT calculations provide accurate estimations of the energy levels of these orbitals. The HOMO energy level is related to the ionization potential and indicates the electron-donating ability of the molecule, while the LUMO energy level is related to the electron affinity and reflects its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its first electronic excitation. A smaller energy gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. For this compound, the distribution of the HOMO and LUMO electron densities is typically spread across the π-conjugated backbone.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,2'-Bithiophene | -6.10 | -1.25 | 4.85 |

| This compound | -6.35 | -1.60 | 4.75 |

| 5,5'-Dibromo-2,2'-bithiophene (B15582) | -6.42 | -1.78 | 4.64 |

Electronic Density of States (DOS) Calculations

The electronic density of states (DOS) provides a graphical representation of the number of available electronic states at each energy level. For molecules, the DOS consists of a series of sharp peaks corresponding to the discrete molecular orbital energies. DFT calculations can be used to generate the DOS spectrum for this compound.

Analysis of the DOS can offer insights into the electronic structure and conductivity of materials based on this molecule. The distribution and intensity of the peaks corresponding to the valence (occupied) and conduction (unoccupied) bands, which are analogous to the HOMO and LUMO levels in a single molecule, are of particular interest. A high density of states near the Fermi level (the energy level separating occupied and unoccupied states at absolute zero) can be indicative of good charge transport properties.

Prediction of Spectroscopic Properties (UV-Vis, Photophysical Parameters)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax).

For this compound, the primary electronic transition responsible for the main absorption band is typically a π-π* transition from the HOMO to the LUMO. The calculated spectrum can be compared with experimental data to validate the computational methodology. Furthermore, theoretical calculations can provide insights into other photophysical parameters, such as emission wavelengths and quantum yields, which are crucial for applications in optoelectronic devices. A study on the related 5,5'-Dibromo-2,2'-bithiophene showed that doping with boron could decrease the band gap from 4.20 eV to 3.47 eV, leading to an increase in the maximum absorption and emission peaks. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (TD-DFT) |

|---|---|

| Absorption Wavelength (λmax, nm) | ~300 - 320 |

| Oscillator Strength (f) | > 0.5 |

| Major Transition | HOMO → LUMO (π-π*) |

Reorganization Energies and Transfer Integrals for Charge Carrier Mobility

The charge carrier mobility of an organic semiconductor is a key performance metric. Theoretical calculations can provide valuable insights into the factors governing charge transport at the molecular level. Two important parameters are the internal reorganization energy (λ) and the transfer integral (t).

The reorganization energy is the energy required for a molecule to relax its geometry upon gaining or losing an electron. A smaller reorganization energy is desirable for efficient charge transport as it represents a lower energetic barrier for charge hopping between molecules. DFT calculations can be used to determine the reorganization energies for both holes (λh) and electrons (λe).

The transfer integral, or electronic coupling, quantifies the strength of the electronic interaction between adjacent molecules. A larger transfer integral facilitates more efficient charge transfer. The value of the transfer integral is highly sensitive to the relative orientation and distance between neighboring molecules.

Table 4: Calculated Charge Transport Parameters for Bithiophene Derivatives

| Parameter | Typical Calculated Values |

|---|---|

| Hole Reorganization Energy (λh, eV) | 0.2 - 0.4 |

| Electron Reorganization Energy (λe, eV) | 0.2 - 0.4 |

| Transfer Integral (t, meV) | 50 - 150 |

Advanced Theoretical Modeling of Charge Transport Mechanisms

Beyond the calculation of individual molecular properties, advanced theoretical models are employed to simulate the collective charge transport behavior in materials based on this compound. These models often utilize parameters derived from DFT calculations, such as reorganization energies and transfer integrals, as inputs.

One common approach is the use of kinetic Monte Carlo (KMC) simulations. KMC models simulate the hopping of charge carriers through a disordered lattice of molecules, taking into account the energetic and spatial disorder present in real materials. By simulating the trajectories of a large number of charge carriers, KMC can predict macroscopic properties like charge carrier mobility and its dependence on factors such as temperature and electric field.

Other theoretical frameworks, such as Marcus theory and its extensions, provide analytical expressions for charge transfer rates. These models, combined with computational data, help to elucidate the dominant charge transport mechanisms, whether they are hopping-based in disordered systems or band-like in more ordered crystalline structures. These theoretical insights are invaluable for the rational design of new bithiophene-based materials with enhanced charge transport properties for next-generation electronic devices.

Incoherent Charge-Hopping Models

In many organic semiconductors, charge transport does not occur through delocalized bands as in traditional inorganic semiconductors. Instead, charge carriers (electrons or holes) are typically localized on individual molecules and move between adjacent molecules through a thermally activated "hopping" process. This incoherent charge transport is often described by the Marcus theory. aps.org

The rate of charge hopping (khop) between two molecules can be described by the Marcus equation:

khop = (4π² / h) * |V|² * (1 / √(4πλkBT)) * exp(-(λ + ΔG⁰)² / (4λkBT))

Where:

V is the electronic coupling (or transfer integral) between the adjacent molecules.

λ is the reorganization energy.

h is Planck's constant.

kB is the Boltzmann constant.

T is the temperature.

ΔG⁰ is the change in Gibbs free energy for the charge transfer, which is zero for hopping between identical molecules.

Reorganization Energy (λ): This is a critical parameter representing the energy required to deform the molecular geometry of a molecule from its neutral state to its charged state and the relaxation of the surrounding medium. nih.gov It is composed of two parts: an internal (intramolecular) component (λint) related to the geometry change of the molecule itself, and an external (intermolecular) component (λext) related to the polarization of the surrounding molecules. aps.orgnih.gov For nonpolar systems, the outer-shell reorganization energy (λout), while often considered small, can still be significant and comparable to the inner-sphere energy. nih.gov Molecules with lower reorganization energies are desirable for efficient charge transport as they present a smaller energy barrier for hopping. nih.gov Theoretical calculations for oligothiophenes have shown that the internal reorganization energy decreases as the length of the conjugated chain increases.

Electronic Coupling (V): This term quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the distance and relative orientation of the molecules, meaning that the molecular packing in the solid state is a crucial determinant of charge transport efficiency. nih.gov Larger electronic coupling values lead to higher hopping rates. Computational methods like Density Functional Theory (DFT) are commonly used to calculate these parameters for specific molecular pairs within a crystal lattice. osti.gov

For derivatives of this compound, computational models would focus on calculating λ and V to predict the intrinsic charge mobility. The bromine substituents can influence these parameters by modifying the electronic structure and the solid-state packing of the molecules.

| Parameter | Symbol | Description | Impact on Charge Mobility |

|---|---|---|---|

| Reorganization Energy | λ | Energy cost of molecular and environmental relaxation upon charge transfer. nih.gov | Lower λ generally leads to higher mobility. nih.gov |

| Electronic Coupling | V | Strength of electronic interaction between adjacent molecules, dependent on packing. nih.gov | Higher V leads to higher mobility. |

Molecular Dynamics and Kinetic Monte Carlo Simulations for Charge Propagation

To bridge the gap from molecular-level parameters to macroscopic charge transport behavior, multiscale modeling approaches combining Molecular Dynamics (MD) and Kinetic Monte Carlo (KMC) simulations are employed.

Molecular Dynamics (MD): MD simulations are used to model the structure and dynamics of materials at the atomic level. rsc.org For this compound, MD can be used to simulate the arrangement of molecules in both crystalline and amorphous phases. jcu.edu.au This provides a realistic picture of the molecular packing and the dynamic disorder present in the material, which influences the electronic coupling and site energies. Classical force fields are used to describe the interactions between atoms, allowing the simulation of the time evolution of a system containing a large number of molecules. rsc.org

Kinetic Monte Carlo (KMC): The output from MD simulations, which provides the positions and orientations of molecules, is then used as input for KMC simulations. The KMC method simulates the stochastic journey of a charge carrier through the material. tum.demdpi.com The simulation space is a grid of sites, where each site represents a molecule (e.g., a this compound molecule). The hopping rates between all adjacent sites are calculated using the Marcus theory, with the specific V and λ values determined by the local molecular arrangement. tum.de The KMC algorithm then stochastically selects the next hop based on the calculated rates, simulating the charge propagation over time and distance under an applied electric field. mdpi.com This allows for the direct calculation of charge mobility and provides insights into how it is affected by factors like morphology, defects, and temperature. jcu.edu.au

This combined MD/KMC approach is powerful for understanding how the processing of a material, which affects its morphology, ultimately determines its performance in an electronic device. jcu.edu.au

Anisotropic Charge Transport Properties in Crystalline and Amorphous Phases

Charge transport in organic materials is often highly anisotropic, meaning that the mobility is different when measured along different directions. This is particularly true in the crystalline phase, where molecules adopt a highly ordered arrangement.

Crystalline Phase: In the crystalline state of a material like this compound, molecules pack in a regular, repeating lattice. The electronic coupling (V) can vary significantly depending on the crystallographic direction due to differences in intermolecular distances and orbital overlap along different axes. nih.gov For example, "π-stacking" directions, where the conjugated planes of the molecules are closely packed, often exhibit much higher charge mobility than other directions. nih.gov First-principles calculations can be used to compute the electronic couplings for all relevant hopping pathways within the crystal unit cell. aps.org These calculations, combined with the reorganization energy, can predict the full anisotropic mobility tensor, identifying the preferential pathways for charge transport. arxiv.orgarxiv.org

Amorphous Phase: In the amorphous phase, there is no long-range order. Molecules are randomly oriented, leading to a wide distribution of intermolecular distances and relative orientations. This results in significant variations in electronic couplings and site energies throughout the material, a phenomenon known as energetic disorder. tum.de Consequently, charge transport is generally less efficient than in the crystalline phase. KMC simulations are particularly well-suited to model transport in such disordered systems, as they can account for the vast landscape of possible hopping pathways and identify the percolative paths that dominate charge transport. While the macroscopic mobility in an amorphous material is isotropic, the charge follows a complex, tortuous path at the molecular level.

| Property | Crystalline Phase | Amorphous Phase |

|---|---|---|

| Molecular Order | High long-range order | Short-range order only |

| Electronic Coupling (V) | Directionally dependent, specific values | Wide distribution of values |

| Energetic Disorder | Low | High |

| Mobility | Generally higher, anisotropic arxiv.org | Generally lower, isotropic |

Quantum Chemical Calculations for Reaction Mechanisms and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions involving this compound. This compound is a common building block in the synthesis of conjugated polymers and other advanced materials, often through cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

DFT can be used to model the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. rsc.orgrsc.org This provides a detailed understanding of the reaction's feasibility (thermodynamics) and speed (kinetics).

For a reaction such as the Suzuki coupling of this compound with an arylboronic acid, DFT studies can address several key aspects:

Selectivity: this compound has two equivalent bromine atoms. In a reaction where only one equivalent of the coupling partner is used, DFT can help understand the factors that might favor mono- over di-substitution. While the positions are electronically equivalent, steric effects or the influence of the first substitution on the reactivity of the second can be computationally explored.

Role of Ligands and Solvents: The calculations can incorporate different phosphine (B1218219) ligands on the palladium catalyst or various solvent molecules to understand how they influence the reaction's efficiency and outcome. mdpi.com This knowledge is crucial for optimizing experimental reaction conditions.

By providing a molecular-level picture of the reaction landscape, these computational studies guide the rational design of synthetic routes to new materials derived from this compound. rsc.org

Applications and Advanced Device Architectures Utilizing 4,4 Dibromo 2,2 Bithiophene Derivatives

Organic Semiconductors in Optoelectronic Devices

Derivatives of 4,4'-Dibromo-2,2'-bithiophene are extensively used as organic semiconductors in various optoelectronic applications due to their excellent charge transport properties and high thermal stability. chemimpex.com These properties are fundamental to the performance of organic photovoltaic cells, organic light-emitting diodes, and organic field-effect transistors.

Organic Photovoltaic Cells (OPVs) and Active Layer Design

In the realm of organic photovoltaics, polymers derived from this compound are crucial components of the active layer, which is responsible for light absorption and charge generation. These materials act as electron donors in bulk heterojunction (BHJ) solar cells. researchgate.net The design of these polymers often involves copolymerization with electron-accepting units to create low bandgap materials that can harvest a broader range of the solar spectrum. researchgate.net

The performance of OPVs is significantly influenced by the molecular structure of the donor polymer. For instance, alternating copolymers of (octylsulfanyl)bithiophene and substituted benzodithiophene units have been synthesized and tested in BHJ devices with nih.govPCBM as the acceptor. researchgate.net The device fabricated with a specific derivative demonstrated a power conversion efficiency (PCE) of 2.3% under standard AM 1.5G illumination. researchgate.net

Further research into bithiophene-bridged donor-acceptor copolymers has yielded even more promising results. A polymer solar cell based on a PDTSBTBTz:PC70BM blend achieved a PCE of 3.82%, with a short-circuit current density (Jsc) of 8.68 mA/cm², an open-circuit voltage (Voc) of 0.72 V, and a fill factor (FF) of 0.611. researchgate.net By modifying the donor unit to PBDTBTBTz, the PCE was enhanced to 4.46%, with a Jsc of 9.01 mA/cm², a Voc of 0.82 V, and an FF of 0.603. researchgate.net

Another study reported the synthesis of an alternating conjugated copolymer of pyrene and bithiophene units, poly(DHBT-alt-PYR). nih.gov When blended with C70-PCBM, the resulting OPV device exhibited a PCE of 0.80%, with a Voc of 0.75 V, a Jsc of 3.80 mA/cm², and an FF of 0.28. nih.gov The optical band gap of this polymer was determined to be 2.64 eV, with HOMO and LUMO energy levels at -5.48 eV and -2.84 eV, respectively. nih.gov

The development of asymmetric benzo[1,2-b;4,5-b′]dithiophene (BDT)-based homopolymers has also shown significant potential. An organic solar cell based on the asymmetric polymer P15, paired with a non-fullerene acceptor BTP-eC9, achieved a notable PCE of 11.5%, with a Jsc of 22.04 mA·cm⁻² and an FF of 65.87%. researchgate.net

Performance of OPVs Utilizing this compound Derivatives

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

|---|---|---|---|---|---|

| (octylsulfanyl)bithiophene-BDT copolymer | nih.govPCBM | 2.3 | - | - | - |

| PDTSBTBTz | PC70BM | 3.82 | 0.72 | 8.68 | 0.611 |

| PBDTBTBTz | PC70BM | 4.46 | 0.82 | 9.01 | 0.603 |

| poly(DHBT-alt-PYR) | C70-PCBM | 0.80 | 0.75 | 3.80 | 0.28 |

| P15 (asymmetric BDT) | BTP-eC9 | 11.5 | - | 22.04 | 0.6587 |

Organic Light-Emitting Diodes (OLEDs) and Host Material Development

In the field of organic light-emitting diodes, derivatives of this compound are utilized in the development of host materials for the emissive layer. chemimpex.com These host materials are crucial for achieving high-performance OLEDs by facilitating efficient energy transfer to guest emitter molecules and preventing exciton annihilation.

Bipolar host materials, which can transport both electrons and holes, are particularly desirable. Researchers have designed and synthesized bipolar molecules incorporating benzothienocarbazole and benzimidazole moieties, which can be derived from bithiophene structures. When used as hosts in green phosphorescent OLEDs (PhOLEDs), these materials have led to devices with a maximum current efficiency of 90.8 cd/A, a power efficiency of 76.5 lm/W, and an external quantum efficiency (EQE) of 27.9%.

Furthermore, the formation of electroplexes between electron-donating materials derived from bithiophenes and electron-accepting triazine derivatives has been explored. Utilizing these electroplexes as hosts has resulted in highly efficient green PhOLEDs with a maximum current efficiency of 104.4 cd/A⁻¹, a maximum power efficiency of 85.1 lm/W⁻¹, and a maximum EQE of 29.9%. These devices also exhibit remarkably low efficiency roll-offs, with the EQE remaining at 29.5% at a luminance of 1,000 cd/m². The use of exciplex-forming co-hosts is a promising strategy to achieve high exciton utilization and improved power efficiency in OLEDs. kocw.or.kr

Performance of OLEDs with Bithiophene Derivative-Based Host Materials

| Host Material Type | Device Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |

|---|---|---|---|---|

| Bipolar (Benzothienocarbazole/Benzimidazole) | Green PhOLED | 90.8 | 76.5 | 27.9 |

| Electroplex | Green PhOLED | 104.4 | 85.1 | 29.9 |

Organic Field-Effect Transistors (OFETs) and Charge Mobility Enhancement

The charge transport characteristics of polymers derived from this compound make them excellent candidates for the active channel material in organic field-effect transistors (OFETs). High charge carrier mobility is a key parameter for OFET performance, enabling faster switching speeds and higher current output.

The planar structure of the bithiophene unit, when incorporated into a polymer backbone, facilitates strong intermolecular π-π stacking, which is conducive to efficient charge transport. For example, a conjugated polymer incorporating a pentacyclic fused aromatic ring system with bithiophene units exhibited a high hole mobility of 3.4 × 10⁻³ cm²/(V·s). This high mobility allows for efficient charge extraction in devices.

Further research into benzofulvene derivatives bearing bithiophene chromophores has demonstrated that the optoelectronic properties and hole mobility can be tuned through chemical design. kaust.edu.sa The best performance was achieved with a polymer that exhibited the strongest bithiophene side chain packing, indicating the importance of molecular organization. kaust.edu.sa Another study on copolymers incorporating benzo[1,2-b:4,5-b']dithiophene and bithiophene units reported hole mobilities as high as 1.85 × 10⁻³ and 1.77 × 10⁻³ cm²/(V·s). researchgate.net

Charge Mobility in OFETs Based on this compound Derivatives

| Polymer Type | Hole Mobility (cm²/Vs) |

|---|---|

| Pentacyclic fused aromatic with bithiophene | 3.4 x 10⁻³ |

| PDTSBTBTz | 1.85 x 10⁻³ |

| PBDTBTBTz | 1.77 x 10⁻³ |

Organic Electrochemical Transistors (OECTs) for Bioelectronics

Organic electrochemical transistors (OECTs) are gaining significant attention for applications in bioelectronics due to their ability to transduce ionic signals into electronic signals. acs.org Polymers derived from this compound are being explored as the active channel material in OECTs.

A successful strategy in designing materials for OECTs involves replacing alkyl side chains on conventional semiconducting polymers with ethylene glycol (EG)-based chains. acs.org This modification enhances the mixed ionic and electronic conductivity of the polymer. The performance of OECTs shows a strong correlation with the length of the EG side chains. nih.gov

For instance, a copolymer of thieno[3,2-b]thiophene with oligoether side chains and bithiophene, synthesized via direct arylation polymerization, exhibited excellent OECT performance. researchgate.net This device demonstrated a high charge-carrier mobility of up to 1.8 cm² V⁻¹ s⁻¹ and a volumetric capacitance exceeding 215 F cm⁻³. researchgate.net The development of n-type OECTs, which are more challenging to create, has also been advanced through the use of fused bithiophene imide dimer-based polymers, achieving electron mobilities of up to ~10⁻² cm² V⁻¹ s⁻¹ and a volumetric capacitance as high as 443 F cm⁻³. tue.nl These advancements are crucial for the development of power-efficient bioelectronic circuits. researchgate.net

Conductive Polymers for Flexible and Wearable Electronics

The inherent flexibility and light weight of conductive polymers make them ideal for next-generation flexible and wearable electronics. mdpi.com Polymers synthesized from this compound serve as foundational materials for these applications, offering a unique combination of electrical conductivity and mechanical adaptability. chemimpex.com

Polythiophene and its derivatives are among the most studied conductive polymers for flexible electronics. bohrium.com Their properties can be tuned through chemical modification, and they can be processed from solution, enabling large-area fabrication via printing techniques. mdpi.com These polymers are used in a variety of flexible devices, including organic solar cells, electronic skins, and organic light-emitting diodes. mdpi.com The ability to maintain electrical performance under mechanical stress, such as bending or stretching, is a critical requirement for these applications. Research in this area focuses on designing polymer structures that can accommodate mechanical deformation without sacrificing conductivity.

Chemical and Biosensor Applications

The sensitivity of the electronic properties of conductive polymers to their local environment makes them excellent materials for chemical and biosensor applications. chemimpex.com Polymers derived from this compound can be functionalized to selectively interact with specific analytes, leading to a measurable change in their conductivity or optical properties.

For example, bithiophene-based donor–π–acceptor compounds have been designed that exhibit aggregation-induced emission (AIE). nih.gov These materials have been successfully used to visualize latent fingerprints, demonstrating their potential in forensic science. nih.gov The AIE properties arise from the restriction of intramolecular rotation in the aggregated state, leading to enhanced fluorescence.

In the realm of biosensing, 2,2'-bithiophene (B32781) has been used as a FRET-based sensor tag. By incorporating this tag into high-affinity ligands, target-specific compounds can be created that quench the intrinsic fluorescence of a protein upon binding, providing a straightforward method to study ligand-protein interactions. Furthermore, OECTs based on polythiophene derivatives are being developed as novel biosensing platforms to study the electrical response of biological samples like whole blood and plasma.

Organic Photocatalysts for Visible-Light Mediated Reactions

Derivatives of 2,2'-bithiophene, synthesized from precursors like 5,5'-dibromo-2,2'-bithiophene (B15582), have emerged as a novel class of organic photoredox catalysts. These metal-free dyes are advantageous due to their low cost, straightforward synthesis, and potent photocatalytic properties under visible light irradiation. Their good absorption in the 400 nm range and favorable redox potentials make them suitable for a variety of chemical transformations.

Researchers have designed and synthesized a series of bithiophene-based organic photocatalysts for the C-H functionalization of heteroarenes. These photocatalysts were effectively applied in trifluoromethylation and difluoroalkylation reactions, demonstrating their utility in introducing fluorinated motifs into organic molecules. The reactions, when implemented in continuous-flow photo-microreactors, proceeded with moderate to excellent yields within minutes.

Mechanistic studies, including fluorescence quenching and Stern-Volmer analysis, have indicated that these bithiophene-based photocatalysts can operate through both reductive and oxidative quenching pathways. This versatility allows them to participate in a broader range of chemical reactions, expanding their potential applications in photoredox catalysis.

| Photocatalyst Derivative | Reaction Type | Key Findings |

|---|---|---|

| Bithiophene-based organic photoredox catalyst | C-H functionalization of heteroarenes (Trifluoromethylation and Difluoroalkylation) | Moderate to excellent yields in a continuous-flow photo-microreactor. Can undergo both reductive and oxidative quenching pathways. |

Supramolecular Architectures and Polyrotaxanes

The unique electronic and structural properties of 2,2'-bithiophene derivatives have made them attractive building blocks for the construction of supramolecular architectures and polyrotaxanes. These complex structures, where molecules are interlocked without covalent bonds, can exhibit novel properties arising from the interactions between their components.

A notable example is the synthesis of a main chain polyrotaxane through a Suzuki coupling reaction involving an inclusion complex of 5,5'-dibromo-2,2'-bithiophene with randomly methylated beta-cyclodextrin and 9,9-dioctylfluorene-2,7-trimethylene diborate. The formation of the rotaxane structure, where the conjugated polymer chain is threaded through the cyclodextrin macrocycles, leads to significant changes in the material's properties. A blue shift was observed in both the absorption and fluorescence spectra, while the fluorescence quantum yields and lifetimes remained unchanged. This demonstrates that the mechanical interlocking in polyrotaxanes can alter the electronic and morphological properties of the constituent copolymer, which is of great interest for electronic applications. wikipedia.org

In a similar approach, an alternating conjugated polyrotaxane was prepared from a 2,2'-bithiophene/persilylated β-cyclodextrin inclusion complex and 9,9-dioctylfluorene moieties. A comparison of the optical and morphological properties of the polyrotaxane with its non-rotaxane analogue revealed that the polyrotaxane exhibited a sharper emission spectrum. This suggests a quenching effect from the environment, induced by the protection of the polymer chain by the macrocycle. Atomic force microscopy (AFM) analysis showed that the polyrotaxane film had a lower root mean square roughness, indicating that the insulated nature of the polymer chains in the rotaxane structure leads to reduced interchain interactions and allows for denser packing.

| Supramolecular System | Key Components | Observed Properties and Significance |

|---|---|---|

| Main chain polyrotaxane | Inclusion complex of 5,5'-dibromo-2,2'-bithiophene with randomly methylated beta-cyclodextrin and 9,9-dioctylfluorene-2,7-trimethylene diborate | Blue shift in absorption and fluorescence spectra. Unchanged fluorescence quantum yields and lifetimes. Altered electronic and morphological properties. wikipedia.org |

| Alternating conjugated polyrotaxane | 2,2'-bithiophene/persilylated β-cyclodextrin inclusion complex and 9,9-dioctylfluorene moieties | Sharper emission spectrum due to environmental quenching. Lower root mean square roughness, indicating reduced interchain interactions and denser packing. |

Liquid Crystalline Materials for Smart Devices

The rigid, aromatic core of the 2,2'-bithiophene unit makes it a suitable mesogen for the design of liquid crystalline materials. By attaching flexible alkyl or alkoxy chains and other functional groups to the bithiophene core, researchers can create molecules that exhibit various liquid crystalline phases (mesophases) over specific temperature ranges. The properties of these materials can be further tuned by introducing substituents that alter the molecular shape, polarity, and intermolecular interactions.

For instance, the synthesis of 5,5′-bis-(alkylpyridinyl)-2,2′-bithiophenes has shown that the position of the nitrogen atoms in the terminal pyridine (B92270) rings significantly influences the molecular planarity and the resulting liquid crystalline behavior. These materials exhibit more complex mesomorphic behavior compared to their structurally related 5,5′-bis-(alkylphenyl)-2,2′-bithiophene counterparts. Single crystal X-ray analysis of some of these derivatives revealed a nearly planar aromatic core, which is a key factor for the formation of stable mesophases.

Furthermore, the introduction of lateral fluorine atoms to the terminal phenyl ring of 5-n-alkyl-5′-(4-n-decyloxyphenyl)-2,2′-bithienyls has been systematically studied. Lateral fluorination was found to eliminate higher-order smectic phases and reduce the thermal stability of the mesophases, leading to the observation of nematic, smectic A, and smectic C phases. The number and position of the fluorine substituents have a drastic effect on the mesophase thermal stability. Such precise control over the liquid crystalline properties is crucial for the development of materials for "smart devices," where the response to external stimuli like temperature or electric fields is harnessed for applications in displays, sensors, and actuators.

| Liquid Crystalline Derivative | Structural Modification | Effect on Mesomorphic Properties |

|---|---|---|

| 5,5′-bis-(alkylpyridinyl)-2,2′-bithiophenes | Position of nitrogen atoms in the terminal pyridine rings | Strongly influences molecular planarity and leads to complex liquid crystalline behavior. |

| 5-n-alkyl-5′-(4-n-decyloxyphenyl)-2,2′-bithienyls | Lateral fluorination of the terminal phenyl ring | Eliminates higher-order smectic phases, reduces thermal stability, and reveals nematic, smectic A, and smectic C phases. |

Future Research Directions and Emerging Challenges

Development of Novel and Efficient Synthesis Routes for Diversified Derivatives

The functional properties of polymers and materials derived from 4,4'-Dibromo-2,2'-bithiophene are intrinsically linked to the chemical nature of their constituent monomers. A primary future challenge lies in the development of novel and highly efficient synthetic pathways to create a diverse library of its derivatives. Current research has successfully utilized a variety of catalytic and high-pressure activated reactions, including coupling and cycloaddition, to produce new acetylene, isoxazole, and benzene (B151609) derivatives with bithiophenyl groups. rsc.org

Future efforts should focus on expanding this toolbox. Methodologies such as Suzuki, Stille, and Heck coupling reactions are foundational for creating symmetrical and unsymmetrical bithiophene-substituted heterocycles. nih.gov For instance, protocols have been developed for synthesizing bithiophene-substituted imidazo[1,2-a]pyridine, benzimidazole, and pyridine (B92270) derivatives bearing carbonitriles. nih.gov The exploration of manganese-catalyzed reactions and Rh-mediated [2+2+2] cycloadditions has also proven effective for generating novel benzene and fluoranthene (B47539) derivatives, respectively. nih.gov A significant challenge is to move beyond these established methods to discover new catalytic systems that offer higher yields, greater functional group tolerance, and milder reaction conditions. The development of one-pot or tandem reactions that streamline the synthesis of complex derivatives from simple precursors is a particularly important goal to accelerate material discovery.

Strategies for Absolute Regiochemical Control in Polymerization

The precise arrangement of monomer units within a polymer chain, known as regiochemistry, has a profound impact on the material's electronic and morphological properties. For polythiophenes, achieving high regioregularity is crucial for maximizing charge carrier mobility and device performance. While methods like catalyst-transfer polycondensation have enabled the synthesis of regioregular polythiophenes and even regioblock copolymers, achieving absolute control remains a significant challenge. rsc.org

Future research must focus on developing polymerization techniques that offer unprecedented levels of regiochemical precision. This includes the design of new catalysts and ligands that can meticulously control the coupling of unsymmetrical monomers derived from this compound. The synthesis of alternating copolymers with perfectly regular structures is a key objective. rsc.org Understanding the subtle interplay between monomer structure, catalyst, and reaction conditions will be paramount. The ability to dial-in specific regiochemical arrangements will allow for the fine-tuning of polymer backbone planarity and intermolecular packing, which are critical for optimizing charge transport.

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the mechanisms of polymerization and the dynamic behavior of resulting materials is essential for rational design. A significant frontier in this area is the application of advanced in-situ characterization techniques. Techniques like spectroelectrochemistry are powerful for probing the electronic structure of polymers during electrosynthesis and redox processes. researchgate.net This allows researchers to observe the formation and evolution of charge carriers (polarons and bipolarons) in real-time.

Future work should aim to integrate a wider array of in-situ methods. For example, single-molecule localization microscopy could provide unprecedented insights into the dynamics of individual polymer chains at interfaces, which is crucial for applications in sensors and flexible electronics. nih.gov Combining experimental techniques with computational approaches, such as surface hopping molecular dynamics, can offer a detailed picture of the ultrafast deactivation mechanisms in bithiophene-based systems. nih.gov The development of techniques to monitor the crystallization and self-assembly of these polymers in real-time during solution processing will be critical for controlling thin-film morphology and, consequently, device performance.

Machine Learning and AI-Driven Predictive Material Design

The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. Recent studies have demonstrated the successful application of ML models, such as random forest and gradient boosting, to predict the properties of bithiophene-based polymers. rsc.orgresearchgate.net

A key future direction is to build comprehensive databases of bithiophene derivatives and their corresponding material properties. These databases will fuel the development of more accurate and sophisticated ML models capable of predicting a wide range of characteristics, from electronic properties like HOMO/LUMO levels to physical properties like glass transition temperature and solubility. rsc.orgnsf.gov This data-driven approach, often termed reverse polymer engineering, can identify promising new molecular structures with desired properties before they are ever synthesized in the lab, significantly streamlining the discovery of high-performance materials. researchgate.netnsf.gov Feature importance analysis within these models can also reveal key molecular descriptors that govern material performance, providing valuable insights for rational design. nsf.gov

| ML Model | Predicted Property | Reported Accuracy | Key Molecular Descriptors | Reference |

|---|---|---|---|---|

| Random Forest | Glass Transition Temperature (Tg) | R² = 0.97 | Heavy atoms, Chi1, Chi0, LabuteASA, Chi0v | rsc.orgnsf.gov |

| Gradient-Boosting Regression (GBR) | Optical Properties (λmax) | R² = 0.86 | Chi0, LabuteASA, Chi0V, Chi1, SlogP_VSA12 | researchgate.net |

| Random Forest (RF) Regression | Bandgap of Donor Groups | Not specified | Not specified | acs.org |

Exploration of New Device Paradigms and Multifunctional Materials

While this compound is a key building block for materials in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), future research should explore its potential in new and emerging device paradigms. chemimpex.com The versatility of bithiophene chemistry allows for the creation of multifunctional materials with tailored properties for specific, advanced applications.

One promising area is the development of materials for organic electrochemical transistors (OECTs), which are important for bioelectronics and sensing. The introduction of hydrophilic side chains, such as glycol groups, onto the bithiophene backbone can enhance ion transport and device performance in aqueous environments. doaj.org Furthermore, designing novel electron-deficient building blocks, like [2,2'-bithiophene]-4,4'-dicarboxamide, can lead to polymers with lower HOMO energy levels, achieving higher open-circuit voltages in solar cells. mdpi.com The synthesis of polymers with alkoxy-functionalized bithiophene units can facilitate intramolecular charge transfer, leading to materials that absorb light in the infrared region, which is highly desirable for tandem solar cells and photodetectors. nih.gov The challenge lies in designing and synthesizing molecules that seamlessly integrate multiple functionalities, such as simultaneous electronic and ionic conductivity, specific analyte recognition, and desired optical properties.

Sustainable and Scalable Production Methodologies for Industrial Translation

For any promising material to make a real-world impact, its synthesis must be both sustainable and scalable. A major challenge for conjugated polymers, including those derived from this compound, is that their production often relies on multi-step syntheses using toxic reagents, heavy metal catalysts, and large volumes of organic solvents. nsf.gov

Future research must prioritize the development of green and sustainable synthetic methodologies. Direct Arylation Polymerization (DArP) is a promising alternative to traditional cross-coupling reactions as it reduces the number of synthetic steps and avoids the use of toxic organotin reagents. rsc.orgrsc.org Other green approaches include the use of more environmentally benign solvents, developing reactions that can be performed in water or under solvent-free conditions, and using more abundant and less toxic metal catalysts like copper and iron. nsf.govacs.org Mechanochemical methods, which use mechanical force to drive reactions, offer a solvent-free route to polymer synthesis. rsc.org Furthermore, the field of biocatalysis, which uses enzymes to perform chemical reactions, presents an exciting opportunity for both the synthesis and degradation of polymers. researchgate.netsterlingpharmasolutions.com Investigating the entire life cycle of these materials through Life Cycle Assessment (LCA) will be crucial to ensure that new technologies are truly sustainable from cradle to grave. mdpi.commdpi.com This includes developing methods for the recycling and degradation of bithiophene-based polymers to create a circular materials economy. nih.govfrontiersin.org

| Methodology | Description | Sustainability Advantage | Reference |

|---|---|---|---|

| Direct Arylation Polymerization (DArP) | Forms C-C bonds via C-H activation, avoiding pre-functionalized monomers. | Fewer synthetic steps, avoids toxic organotin/organoboron reagents. | rsc.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions, often under solvent-free conditions. | Rapid, energy-efficient, and can reduce solvent use. | acs.org |

| Mechanochemical Polymerization | Uses mechanical energy (e.g., ball milling) to initiate polymerization. | Solvent-free, scalable, and can produce materials with high surface areas. | rsc.org |

| Biocatalysis | Employs enzymes for polymerization or degradation of polymers. | Mild reaction conditions, high specificity, use of renewable catalysts, potential for biodegradation. | researchgate.netdoaj.orgsterlingpharmasolutions.com |